Trelagliptin Impurity 16

Catalog No.
S15345252
CAS No.
M.F
C21H13ClF2N4O2
M. Wt
426.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trelagliptin Impurity 16

Product Name

Trelagliptin Impurity 16

IUPAC Name

2-[[6-chloro-1-[(2-cyano-5-fluorophenyl)methyl]-3-methyl-2,4-dioxopyrimidin-5-yl]methyl]-4-fluorobenzonitrile

Molecular Formula

C21H13ClF2N4O2

Molecular Weight

426.8 g/mol

InChI

InChI=1S/C21H13ClF2N4O2/c1-27-20(29)18(8-14-6-16(23)4-2-12(14)9-25)19(22)28(21(27)30)11-15-7-17(24)5-3-13(15)10-26/h2-7H,8,11H2,1H3

InChI Key

TVYXEAOQLVJKLF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl)CC3=C(C=CC(=C3)F)C#N

Trelagliptin Impurity 16 is a process-related impurity associated with the synthesis of Trelagliptin, a medication used primarily for the management of type 2 diabetes mellitus. Trelagliptin is a dipeptidyl peptidase-4 inhibitor that enhances insulin secretion and decreases glucagon levels in a glucose-dependent manner. The identification and characterization of impurities like Trelagliptin Impurity 16 are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.

. The initial step typically includes the reaction of 2-bromomethyl-4-fluorobenzoic acid methyl ester with 6-chloro-3-methyl uracil in the presence of an alkali and a suitable solvent, leading to an intermediate compound. This intermediate is then further reacted with (R)-3-aminopiperidine dihydrochloride under alkaline conditions and using a phase transfer catalyst to yield Trelagliptin Impurity 16. The specific conditions for these reactions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

The synthesis methods for Trelagliptin Impurity 16 have been documented in various patents and research articles. A typical synthetic route includes:

  • Step One: Reacting 2-bromomethyl-4-fluorobenzoic acid methyl ester with 6-chloro-3-methyl uracil in an alkaline medium (using bases like triethylamine or tri-n-propylamine) at temperatures between 95-105 °C.
  • Step Two: The intermediate product from Step One is reacted with (R)-3-aminopiperidine dihydrochloride using sodium carbonate as a base and a phase transfer catalyst like tetrabutylammonium bromide, followed by heating to reflux conditions .

These methods ensure that Trelagliptin Impurity 16 can be synthesized efficiently while maintaining high purity levels.

Trelagliptin Impurity 16 serves primarily as a reference substance for quality control in pharmaceutical manufacturing. Its characterization helps in assessing the purity of Trelagliptin formulations, ensuring compliance with regulatory standards during drug development and production processes. Understanding its properties can also aid in stability studies and shelf-life assessments of Trelagliptin-containing products .

Trelagliptin Impurity 16 can be compared with other related compounds, particularly other Dipeptidyl Peptidase-4 inhibitors and their impurities. Here are some similar compounds:

  • Sitagliptin: Another Dipeptidyl Peptidase-4 inhibitor used for type 2 diabetes; it has a different chemical structure but similar therapeutic effects.
  • Vildagliptin: Also a Dipeptidyl Peptidase-4 inhibitor, known for its unique metabolic pathways.
  • Alogliptin: A Dipeptidyl Peptidase-4 inhibitor with distinct pharmacokinetic properties.

Comparison Table

CompoundTypeUnique Features
TrelagliptinDipeptidyl Peptidase-4 inhibitorOnce-weekly dosing; unique structure
SitagliptinDipeptidyl Peptidase-4 inhibitorDaily dosing; different side effect profile
VildagliptinDipeptidyl Peptidase-4 inhibitorMetabolized by different pathways
AlogliptinDipeptidyl Peptidase-4 inhibitorDistinct pharmacokinetics

Trelagliptin Impurity 16's uniqueness lies in its specific structural characteristics and its role as an impurity reference substance, which is vital for maintaining the integrity of Trelagliptin formulations .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

426.0695097 g/mol

Monoisotopic Mass

426.0695097 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-11-2024

Explore Compound Types